Cas no 1207058-94-3 (N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide)

N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a thienopyrimidine-based compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a bromophenyl and methylphenyl substituent, contributing to its role as a versatile intermediate in drug discovery. The thieno[3,2-d]pyrimidin-4-one core enhances its binding affinity to biological targets, making it valuable for studying enzyme inhibition or receptor modulation. The presence of the acetamide linker allows for further derivatization, facilitating structure-activity relationship (SAR) studies. This compound is particularly useful in the development of kinase inhibitors or other therapeutic agents due to its well-defined synthetic pathway and stability under standard conditions.
N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide structure
1207058-94-3 structure
商品名:N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
CAS番号:1207058-94-3
MF:C21H16BrN3O2S
メガワット:454.339642524719
CID:5392937

N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
    • N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
    • インチ: 1S/C21H16BrN3O2S/c1-13-2-4-14(5-3-13)17-11-28-20-19(17)23-12-25(21(20)27)10-18(26)24-16-8-6-15(22)7-9-16/h2-9,11-12H,10H2,1H3,(H,24,26)
    • InChIKey: GEEHGOLJUJLKAJ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(Br)C=C1)(=O)CN1C=NC2C(C3=CC=C(C)C=C3)=CSC=2C1=O

N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3398-0125-4mg
N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207058-94-3
4mg
$66.0 2023-09-11
Life Chemicals
F3398-0125-20μmol
N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207058-94-3
20μmol
$79.0 2023-09-11
Life Chemicals
F3398-0125-5μmol
N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207058-94-3
5μmol
$63.0 2023-09-11
Life Chemicals
F3398-0125-20mg
N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207058-94-3
20mg
$99.0 2023-09-11
Life Chemicals
F3398-0125-10μmol
N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207058-94-3
10μmol
$69.0 2023-09-11
Life Chemicals
F3398-0125-2μmol
N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207058-94-3
2μmol
$57.0 2023-09-11
Life Chemicals
F3398-0125-3mg
N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207058-94-3
3mg
$63.0 2023-09-11
Life Chemicals
F3398-0125-1mg
N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207058-94-3
1mg
$54.0 2023-09-11
Life Chemicals
F3398-0125-10mg
N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207058-94-3
10mg
$79.0 2023-09-11
Life Chemicals
F3398-0125-15mg
N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
1207058-94-3
15mg
$89.0 2023-09-11

N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide 関連文献

N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamideに関する追加情報

N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide: A Comprehensive Overview

The compound N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide (CAS No. 1207058-94-3) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of thienopyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule's structure incorporates a thienopyrimidine core, a bromophenyl group, and an acetamide moiety, making it a unique candidate for various pharmacological applications.

Recent studies have highlighted the importance of thienopyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The thienopyrimidine core in this compound is known to exhibit strong binding affinities to various protein targets, making it a valuable scaffold for medicinal chemists. The presence of the bromophenyl group further enhances the molecule's stability and bioavailability, while the acetamide moiety contributes to its solubility and pharmacokinetic properties.

One of the most promising applications of this compound lies in its potential as an anti-cancer agent. Researchers have demonstrated that thienopyrimidine derivatives can inhibit key enzymes involved in cell proliferation and apoptosis. For instance, studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential as a targeted therapy. Furthermore, the bromophenyl group has been implicated in modulating the compound's selectivity towards specific oncogenic pathways.

In addition to its anti-cancer properties, this compound has also shown promise in inflammatory diseases. The thienopyrimidine core has been reported to inhibit cyclooxygenase (COX) enzymes, which are central mediators of inflammation. This makes the compound a strong candidate for the development of novel anti-inflammatory agents with reduced side effects compared to traditional NSAIDs.

From a synthetic standpoint, the preparation of N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The synthesis typically begins with the preparation of the thienopyrimidine core through a condensation reaction between thiophene derivatives and carbonyl compounds. Subsequent steps involve functionalization with the bromophenyl and acetamide groups to achieve the final product.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed that the thienopyrimidine core interacts favorably with key residues in target proteins, suggesting a high potential for drug design optimization. Additionally, quantum chemical calculations have provided insights into the electronic structure of the molecule, shedding light on its reactivity and stability under physiological conditions.

In conclusion, N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide (CAS No. 1207058-94-3) represents a cutting-edge molecule with significant potential in drug discovery and development. Its unique structure combines structural versatility with functional diversity, making it an invaluable tool for researchers in medicinal chemistry and pharmacology.

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